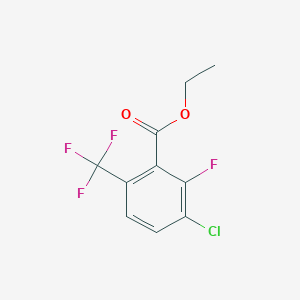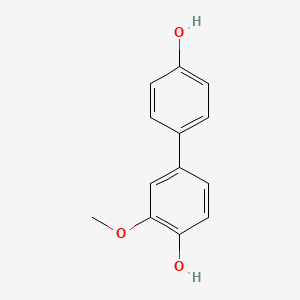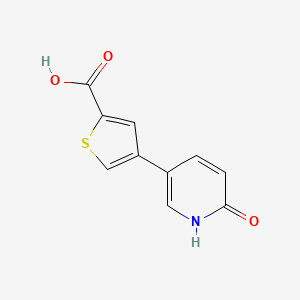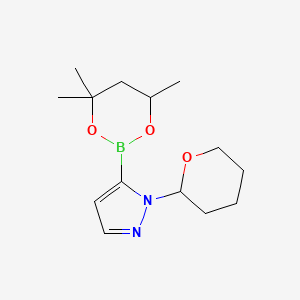
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Vue d'ensemble
Description
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, or BMD, is a boron-containing compound that has been studied for its various applications in scientific research. BMD is a versatile compound that can be used in a wide range of applications, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a tool in biochemistry and physiology. BMD has been studied extensively for its properties and potential uses, and
Applications De Recherche Scientifique
BMD has been used in various scientific research applications, including organic synthesis, chemical reactions, and biochemistry and physiology. In organic synthesis, BMD is used as a catalyst to facilitate a variety of reactions, such as Diels-Alder reactions, Heck reactions, and enantioselective reactions. BMD is also used as a reagent in chemical reactions, such as the synthesis of arylboronic acids and the preparation of boron-containing compounds. In biochemistry and physiology, BMD is used as a tool to study enzyme inhibition and protein-protein interactions.
Mécanisme D'action
The mechanism of action of BMD is not well understood, but it is believed to be due to its ability to form boron-containing complexes. These complexes are believed to interact with enzymes and proteins, which can lead to inhibition or activation of their activity. Additionally, the boron-containing complexes can also interact with other molecules, such as DNA, and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not well understood, but it is believed that the boron-containing complexes it forms can interact with enzymes and proteins and affect their activity. Additionally, BMD has been shown to have an inhibitory effect on some enzymes, such as cytochrome P450 and glutathione S-transferase. BMD has also been shown to have an inhibitory effect on some proteins, such as tyrosine kinases and proteases. Additionally, BMD has been shown to have an inhibitory effect on some DNA binding proteins, such as transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BMD in lab experiments is its versatility. BMD can be used in a variety of applications, including as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a tool in biochemistry and physiology. Additionally, BMD is relatively inexpensive and easy to obtain. The main limitation of using BMD in lab experiments is its lack of specificity. BMD can interact with a variety of molecules, and this can lead to unwanted side effects.
Orientations Futures
Potential future directions for BMD include its use as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, BMD could be used to develop new catalysts for organic synthesis and new reagents for chemical reactions. BMD could also be used to study enzyme inhibition and protein-protein interactions in more detail. Finally, BMD could also be used to study the effects of boron-containing complexes on other molecules, such as DNA and cell membranes.
Méthodes De Synthèse
BMD is typically synthesized from 3-bromo-4-methoxybenzaldehyde and 5,5-dimethyl-1,3,2-dioxaborinane in a two-step process. In the first step, the aldehyde is reacted with the dioxaborinane in a nucleophilic addition to form a boron-containing intermediate. This intermediate is then reacted with a base, such as sodium carbonate, in the second step to yield the desired BMD product.
Propriétés
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHSICYZJXROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177217 | |
| Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096994-85-1 | |
| Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborinane, 2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















